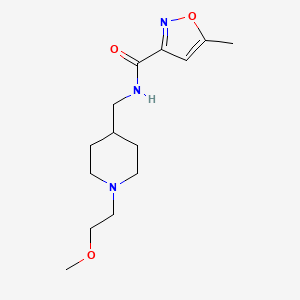

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS: 1209279-30-0) is a carboxamide derivative featuring a piperidinylmethyl group substituted with a 2-methoxyethyl moiety and a 5-methylisoxazole ring. Its molecular formula is C₁₄H₂₃N₃O₃, with a molecular weight of 281.35 g/mol .

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-11-9-13(16-20-11)14(18)15-10-12-3-5-17(6-4-12)7-8-19-2/h9,12H,3-8,10H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFHPFUXLSFNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions.

Formation of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step involves coupling the piperidine intermediate with the isoxazole intermediate under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structure :

- Isoxazole substitution : 5-methyl and 3-phenyl groups.

- Amide linkage : Connects to a 4-methyl-5-nitropyridin-2-amine group.

Key Differences : - The nitro-pyridine substituent (electron-withdrawing) contrasts with the methoxyethyl-piperidine group in the target compound, likely altering electronic properties and binding interactions.

- Implications: The nitro group may enhance reactivity but reduce metabolic stability compared to the methoxyethyl group.

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

Structure :

- Isoxazole substitution : 5-methyl at position 3.

- Amide linkage : Connects to a 1,3-thiazol-2-yl group.

Key Differences : - Crystallography : Reported in Acta Crystallographica, highlighting planar thiazole-isoxazole alignment for solid-state stability .

Implications : Thiazole’s aromaticity may improve target affinity but reduce solubility compared to the piperidine derivative.

Goxalapladib (CAS-412950-27-7)

Structure :

- Core : 1,8-naphthyridine with trifluoromethyl-biphenyl and difluorophenyl-ethyl groups.

- Amide linkage : Connects to a methoxyethyl-piperidine group (shared with the target compound).

Key Differences : - The naphthyridine core and multiple fluorinated substituents create a larger, more lipophilic structure (MW: 718.80 vs. 281.35).

- Therapeutic Use : Explicitly developed for atherosclerosis, suggesting divergent biological targets despite shared piperidine motifs .

Implications : Increased molecular complexity in Goxalapladib likely enhances target specificity but complicates synthesis.

5-Cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Structure :

- Isoxazole substitution : 5-cyclopropyl group.

- Piperidine substitution : 2-(methylthio)benzyl instead of methoxyethyl.

Key Differences : - Cyclopropyl enhances steric bulk and metabolic stability compared to the target compound’s methyl group.

- Implications: The cyclopropyl group may improve pharmacokinetics, while the benzyl-thioether could modulate blood-brain barrier penetration.

Structural and Functional Analysis Table

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide, a compound derived from piperidine and isoxazole moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide can be represented as follows:

This compound features a piperidine ring which is known for its diverse biological activities, and an isoxazole ring that contributes to its pharmacological properties.

The biological activity of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors and enzymes, which can lead to various therapeutic effects. The exact molecular targets remain under investigation, but potential interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurological functions.

Pharmacological Activities

Research indicates that N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of piperidine and isoxazole possess antimicrobial properties. The compound's structure suggests it may have moderate to strong activity against various bacterial strains.

2. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, demonstrating significant inhibitory activity that could be beneficial in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.

Table 1: Summary of Biological Activities

Research Insights

In a study evaluating the biological activities of synthesized piperidine derivatives, N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide was highlighted for its potential as a urease inhibitor, with promising IC50 values indicating strong inhibitory effects compared to standard drugs . Additionally, docking studies revealed favorable interactions with target proteins, suggesting a robust mechanism of action .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide, and how are reaction conditions optimized?

- Answer : The synthesis typically involves multi-step reactions. First, the piperidine core is functionalized with a 2-methoxyethyl group via nucleophilic substitution, followed by coupling with a 5-methylisoxazole-3-carboxamide moiety using carbodiimide-based coupling agents. Reaction optimization includes solvent choice (e.g., dimethylformamide for solubility), temperature control (reflux at 80–100°C), and catalysts like triethylamine to enhance efficiency. Purification via column chromatography with ethyl acetate/hexane gradients ensures >95% purity .

Q. How is the purity and structural integrity of the compound verified post-synthesis?

- Answer : Analytical techniques include:

- HPLC/GC-MS : To assess purity (>98% threshold).

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the piperidine ring (δ 2.5–3.5 ppm) and isoxazole carbonyl (δ 160–165 ppm).

- TLC monitoring : Used during synthesis to track reaction progress (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .

Q. What are the critical functional groups influencing the compound’s reactivity?

- Answer : The piperidine nitrogen and 2-methoxyethyl group enhance solubility and hydrogen-bonding potential. The isoxazole ring’s electron-deficient nature facilitates nucleophilic substitutions, while the carboxamide group participates in hydrogen bonding, critical for biological interactions .

Advanced Research Questions

Q. How can advanced techniques like ultrasound-assisted synthesis improve the yield of this compound?

- Answer : Ultrasound irradiation (20–40 kHz) accelerates reaction rates by enhancing mass transfer and reducing activation energy. For example, coupling reactions under ultrasound achieve 85–90% yield in 2 hours vs. 12 hours via traditional methods. Solvent choice (e.g., ethanol) further optimizes cavitation effects .

Q. What computational approaches are used to predict the bioactivity of this compound based on its structure?

- Answer :

- Molecular docking : Screens against targets like kinases or GPCRs, leveraging the piperidine and isoxazole motifs’ affinity for hydrophobic pockets.

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox potential and stability.

- QSAR models : Correlate substituent effects (e.g., methoxyethyl chain length) with bioactivity .

Q. How do contradictory data in synthesis yields arise, and how can they be resolved?

- Answer : Discrepancies often stem from:

- Solvent polarity : Higher polarity (e.g., DMF) may stabilize intermediates but complicate purification.

- Catalyst load : Excess triethylamine can lead byproducts.

Resolution involves Design of Experiments (DoE) to map optimal conditions (e.g., 0.5–1.0 eq. catalyst, 60–80°C) and statistical validation .

Q. What strategies are employed to enhance the compound’s metabolic stability in preclinical studies?

- Answer :

- Isotope labeling : ¹⁴C tags track metabolic pathways.

- Prodrug modification : Esterification of the carboxamide group improves membrane permeability.

- In vitro microsomal assays : Liver microsomes identify vulnerable sites (e.g., piperidine N-demethylation) for targeted structural tweaks .

Methodological Considerations

- Synthesis Optimization : Prioritize microwave-assisted reactions for time-sensitive steps (e.g., cyclization) .

- Data Validation : Cross-reference NMR shifts with density functional theory (DFT)-predicted spectra to resolve ambiguities .

- Bioactivity Profiling : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics against proposed targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.